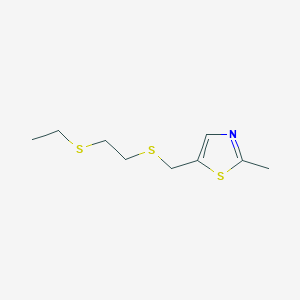![molecular formula C19H23ClN2O3S B7635904 1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B7635904.png)
1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine, also known as CB-1 antagonist, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a selective antagonist of the cannabinoid receptor type 1 (CB1) and has been found to have a variety of effects on the body. In
Mechanism of Action
1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine is a selective antagonist of the CB1 receptor, which is primarily found in the brain and central nervous system. CB1 receptors are involved in the regulation of appetite, mood, and pain sensation. By blocking the CB1 receptor, 1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine reduces the activity of the endocannabinoid system, which is involved in the regulation of food intake and energy balance.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine reduces food intake and body weight in both animals and humans. It has also been found to improve glucose tolerance and insulin sensitivity. Additionally, it has been shown to have potential in the treatment of drug addiction, anxiety, and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine in lab experiments is its high selectivity for the CB1 receptor. This allows for more precise targeting of the endocannabinoid system and reduces the risk of off-target effects. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the study of 1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine. One area of interest is its potential in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Additionally, further research is needed to fully understand the effects of this compound on the brain and central nervous system, particularly in the areas of addiction and mood disorders. Finally, the development of more soluble analogs of 1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine could improve its utility in experimental settings.
Synthesis Methods
The synthesis of 1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine involves the reaction of 3-chlorobenzylamine with 4-ethoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with piperazine to yield the final product. This method has been reported to have a high yield and is relatively simple to perform.
Scientific Research Applications
1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to have a variety of effects on the body, including reducing food intake, decreasing body weight, and improving glucose tolerance. It has also been shown to have potential in the treatment of drug addiction, anxiety, and depression.
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(4-ethoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-2-25-18-6-8-19(9-7-18)26(23,24)22-12-10-21(11-13-22)15-16-4-3-5-17(20)14-16/h3-9,14H,2,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKKXJMPDKDOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7635829.png)



![2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B7635866.png)




![3-(3-fluorophenyl)-3-hydroxy-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide](/img/structure/B7635913.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7635921.png)
![3-(4-Chlorophenyl)-3-hydroxy-1-(6-oxa-9-azaspiro[4.5]decan-9-yl)propan-1-one](/img/structure/B7635927.png)
![N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7635930.png)